2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
Description
This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidinone core substituted with a chloro group at position 7 and a methyl group at position 2. The propanamide side chain is further modified with a benzo[d][1,3]dioxol-5-yloxy moiety.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-10-17(19(25)23-8-12(20)3-6-16(23)21-10)22-18(24)11(2)28-13-4-5-14-15(7-13)27-9-26-14/h3-8,11H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTNVCFQOACYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.
Chemical Structure
The compound's structure can be broken down into two significant moieties:
- Benzo[d][1,3]dioxole : Known for its diverse biological activities including anticancer and antioxidant properties.
- Pyrido[1,2-a]pyrimidine : This moiety is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, a related compound demonstrated significant cytotoxic activity against Hep3B liver cancer cells, reducing the secretion of α-fetoprotein (α-FP) and inducing cell cycle arrest in the G2-M phase. Specifically, compound 2a showed a G2-M arrest value of 8.07%, comparable to doxorubicin's 7.4% .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | α-FP Reduction (ng/ml) | G2-M Arrest (%) |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | 8.07 |
| Doxorubicin | Hep3B | N/A | 7.4 |
Antioxidant Activity
The antioxidant properties of similar benzodioxole derivatives have been evaluated using the DPPH assay. The results indicated varying degrees of antioxidant activity among synthesized compounds, with some showing IC50 values significantly lower than that of Trolox (IC50 = 7.72 µM), a known antioxidant standard .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Compound 2a | 39.85 |
| Compound 2b | 79.95 |
| Trolox | 7.72 |
The mechanism behind the anticancer activity of compounds like This compound is believed to involve:
- Inhibition of cell proliferation : By inducing cell cycle arrest.
- Induction of apoptosis : Possibly through the activation of pro-apoptotic pathways.
Case Studies
In a recent study focusing on benzodioxole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family
The pyrido[1,2-a]pyrimidinone scaffold is well-represented in medicinal chemistry. For example:
- N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) (): Shares a propanamide linker but diverges in substituents (e.g., cyclohexylamino and methoxypyrimidine groups). Exhibited 82% yield in synthesis and a melting point of 174°C, suggesting higher crystallinity compared to typical benzodioxole derivatives. NMR and HRMS data confirm structural integrity, but biological activity is undocumented.
- 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide ():
- Features a pyrazolo-pyridine-carboxamide scaffold instead.
- Carboxamide groups are common in kinase inhibitors, but the absence of benzodioxole may reduce metabolic stability compared to the target compound.
Benzodioxole-Containing Derivatives
Benzodioxole moieties are prevalent in compounds targeting CNS or anti-inflammatory pathways. For instance:
- N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c) (): Incorporates a benzodioxole-like methoxy-phenyl group but fused to a diazepine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
